tert-Butyl 3-morpholinoazetidine-1-carboxylate
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Description
“tert-Butyl 3-morpholinoazetidine-1-carboxylate” is a chemical compound with the molecular formula C12H22N2O3 . It has an average mass of 242.315 Da and a monoisotopic mass of 242.163040 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholino group attached to an azetidine ring, which is further substituted with a tert-butyl carboxylate group .Physical and Chemical Properties Analysis
“this compound” is a chemical compound with the molecular formula C12H22N2O3 . It has an average mass of 242.315 Da and a monoisotopic mass of 242.163040 Da .Scientific Research Applications
α-Amidoalkylation of Ambident Nucleophiles
Tert-butyl esters like tert-Butyl 3-morpholinoazetidine-1-carboxylate have been used in α-amidoalkylation reactions with ambident nucleophiles, demonstrating the versatility of these compounds in organic synthesis. The stereochemical aspects of these reactions have been a topic of discussion (Dobrev, Benin, & Nechev, 1992).
Novel Synthesis of Morpholine Derivatives
This compound has been instrumental in the novel synthesis of morpholine derivatives, which are important in medicinal chemistry. The compound has been used as a substrate for the synthesis of various morpholine derivatives through diastereoselective processes (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Diels‐Alder Reaction of Amido Substituted Furans
In the field of heterocyclic chemistry, this compound has been used in the preparation and Diels‐Alder reaction of a 2‐Amido substituted furan. This showcases its application in the synthesis of complex organic molecules (Padwa, Brodney, & Lynch, 2003).
Hydroformylation of Oxazoline Derivatives
The compound has been used in the hydroformylation of oxazoline derivatives, demonstrating its utility in producing intermediates for the synthesis of amino acid derivatives, which are valuable in various synthetic applications (Kollár & Sándor, 1993).
Metal-free Alkoxycarbonylation
In the context of green chemistry, this compound has been utilized in metal-free alkoxycarbonylation reactions, highlighting its role in eco-friendly synthetic processes (Xie et al., 2019).
Properties
IUPAC Name |
tert-butyl 3-morpholin-4-ylazetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-8-10(9-14)13-4-6-16-7-5-13/h10H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLOZRROQTZROD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101152500 |
Source
|
Record name | 1-Azetidinecarboxylic acid, 3-(4-morpholinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101152500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1290136-89-8 |
Source
|
Record name | 1-Azetidinecarboxylic acid, 3-(4-morpholinyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1290136-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azetidinecarboxylic acid, 3-(4-morpholinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101152500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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